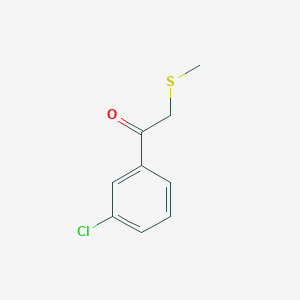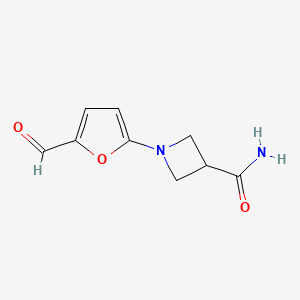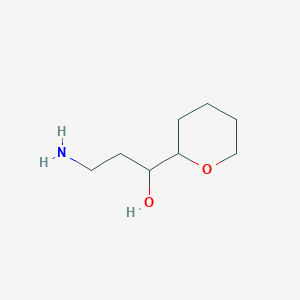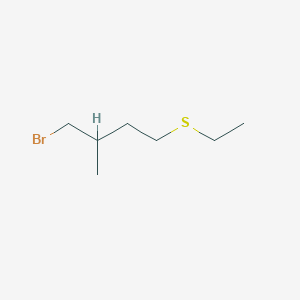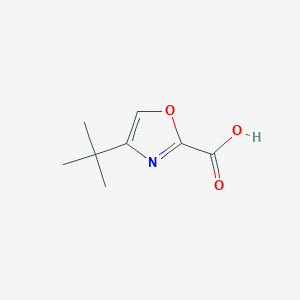
4-(tert-Butyl)oxazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)oxazole-2-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group at the 4-position and a carboxylic acid group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with glyoxylic acid to form an intermediate, which then undergoes cyclization to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve the use of metal-free synthetic routes to minimize costs and environmental impact. For example, the use of oxidizing agents like oxone in water medium has been explored for the synthesis of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)oxazole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2,4-dicarboxylic acid.
Reduction: Reduction reactions can yield oxazole-2-carboxylic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like water or organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield dicarboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of oxazole derivatives .
Applications De Recherche Scientifique
4-(tert-Butyl)oxazole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(tert-Butyl)oxazole-2-carboxylic acid include:
- 2-tert-Butyl-4-(4-chlorophenyl)oxazole
- 4-(4-bromophenyl)-2-tert-butyloxazole
- Oxazole-2-carboxylic acid derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group at the 4-position and the carboxylic acid group at the 2-position makes it a valuable intermediate for the synthesis of various biologically active compounds .
Propriétés
Formule moléculaire |
C8H11NO3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
4-tert-butyl-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)5-4-12-6(9-5)7(10)11/h4H,1-3H3,(H,10,11) |
Clé InChI |
JONDHZQQGJLNKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=COC(=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)
![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)
![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)
